5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide
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Overview
Description
The compound “5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide” is a molecular structure with the formula C12H11BrN2O2S2 . It is a functionalized derivative of thiophene, a five-membered ring compound with one sulfur atom . Thiophene derivatives have contributed significantly to the growth of materials chemistry and have shown promising developments towards new technologies in electronics . They also have a wide variety of applications in the agrochemical and pharmaceutical fields.
Synthesis Analysis
The synthesis of similar compounds has been achieved using a series of lithiation reactions and a bromination reaction starting from thiophene . These lithiation reactions were carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis
The molecular structure of this compound includes a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry . The aldehyde group in position 3 gives bench-stable derivatives that are accessible for enhanced synthetic modification . The amide group at position 2 contributes to the ease of functionalization for product 4 .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H11BrN2O2S2 and an average mass of 359.262 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available literature.Scientific Research Applications
Synthesis of Derivatives
The compound can be used in the synthesis of various derivatives. For instance, it has been used in the regioselective synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . This process involves three successive direct lithiations and a bromination reaction starting from thiophene .
Material Science Applications
Thiophene-derived small organic molecules, including this compound, have shown promising developments towards new technologies in electronics . They have massively contributed to the growth of materials chemistry .
Agrochemical Applications
Thiophene derivatives have shown a wide variety of applications in the agrochemical field . They can be used in the development of new pesticides and herbicides .
Pharmaceutical Applications
Thiophene derivatives are also used in the pharmaceutical industry. They have shown a wide variety of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Corrosion Inhibition
Thiophene derivatives are used as inhibitors of corrosion of metals . This makes them useful in industries where metal corrosion is a significant issue .
Light-Emitting Diodes (LEDs)
Thiophene derivatives are used in the fabrication of light-emitting diodes in material science . This is due to their unique electronic properties .
Future Directions
Thiophene derivatives have shown a wide variety of applications in fields such as electronics, agrochemicals, and pharmaceuticals . The functionalization of this compound allows for further derivatization, leading to a wide range of potential applications . Future research could focus on exploring these applications and improving the synthesis process.
properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S2/c1-5-6(2)18-12(9(5)10(14)16)15-11(17)7-3-4-8(13)19-7/h3-4H,1-2H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHCOMJJJJHJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(S2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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